2-(1,3-噻唑-2-基)吗啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

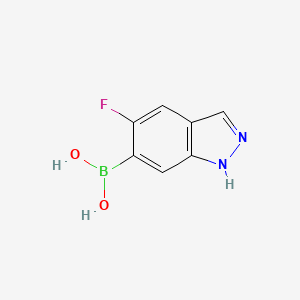

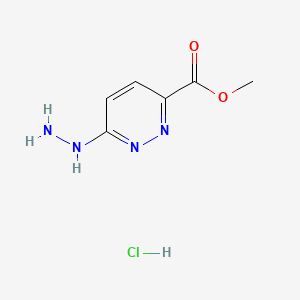

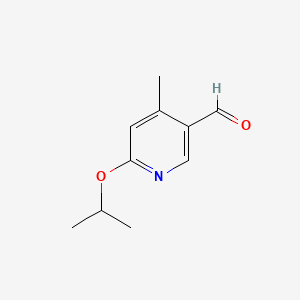

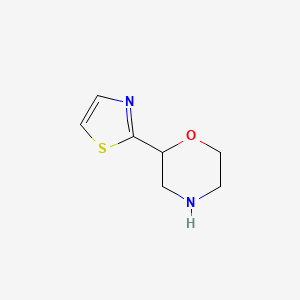

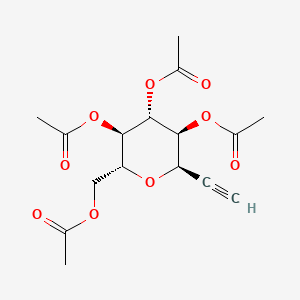

“2-(1,3-Thiazol-2-yl)morpholine” is an organic compound with the chemical formula C7H10N2OS and a molecular weight of 170.24 . It is a liquid at room temperature . This compound is one of numerous organic compounds that are part of American Elements’s comprehensive catalog of life science products .

Synthesis Analysis

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Molecular Structure Analysis

The molecular structure of “2-(1,3-Thiazol-2-yl)morpholine” is characterized by a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Physical And Chemical Properties Analysis

“2-(1,3-Thiazol-2-yl)morpholine” is a liquid at room temperature . It has a molecular weight of 170.24 .

科学研究应用

癌症研究与治疗

磷脂酰肌醇-3-激酶抑制:已经确定2-(1,3-噻唑-2-基)吗啉衍生物是磷脂酰肌醇-3-激酶(PI3K)的有效和选择性抑制剂,在肿瘤生长抑制模型中显示出实用性。这一发现突显了它们在癌症治疗中的潜力,特别是在由PI3K通路变异驱动的癌症的靶向治疗中(Alexander et al., 2008)。

抗肿瘤特性:一些新的N-(5-R-苄基-1,3-噻唑-2-基)-4,5-二氢-1H-咪唑-2-羧酰胺,由2-(1,3-噻唑-2-基)吗啉衍生物制备而成,已经展示出有希望的抗肿瘤特性。它们的合成和抗癌活性筛选表明这些化合物作为新的抗癌药物开发的潜在引物(Horishny et al., 2020)。

抗菌和抗氧化活性

抗氧化潜力:对1-[2-(R-苯亚胺基)-4-甲基-3-(3-[吗啉-4-基]丙基)-2,3-二氢-1,3-噻唑-5-基]乙酮衍生物的研究表明,特定的分子描述符显著影响抗氧化活性。这些发现为设计新的潜在抗氧化剂提供了理论基础(Drapak et al., 2019)。

抗菌活性:研究表明,含吗啉的2-R-苯亚胺基噻唑衍生物表现出显著的抗菌和抗真菌效果。这项研究突显了这些化合物在开发新的抗菌药物以解决微生物耐药问题上的潜力(Yeromina et al., 2019)。

结构和化学分析

- 晶体结构分析:已经阐明了曼尼希碱,3-(吗啉-4-基甲基)-1,3-苯并噻唑-2-硫酮的晶体结构,提供了有关其分子构象和氢键相互作用的见解。这项研究有助于更深入地了解吗啉衍生物的化学和物理性质(Franklin et al., 2011)。

安全和危害

未来方向

Thiazole derivatives, including “2-(1,3-Thiazol-2-yl)morpholine”, have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, the future direction for “2-(1,3-Thiazol-2-yl)morpholine” could involve further exploration of its potential applications in these areas.

作用机制

Target of Action

2-(1,3-Thiazol-2-yl)morpholine is a derivative of thiazole, a heterocyclic compound that has been identified as a potent and selective inhibitor of phosphoinositide 3-kinase . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

The compound interacts with its target, the phosphoinositide 3-kinase, inhibiting its activity . This inhibition can lead to a decrease in the downstream signaling pathways that are activated by this kinase, potentially leading to a reduction in cell proliferation and survival .

Biochemical Pathways

The primary biochemical pathway affected by 2-(1,3-Thiazol-2-yl)morpholine is the PI3K/AKT/mTOR pathway . This pathway is crucial for many cellular processes, including cell survival, growth, and proliferation. By inhibiting phosphoinositide 3-kinase, the compound can disrupt this pathway, potentially leading to reduced cell growth and survival .

Pharmacokinetics

For instance, one study showed that a specific 4-(1,3-Thiazol-2-yl)morpholine derivative had a Cmax of 1455 ng/mL at 1 h post dose and an AUClast of 2667 ng h/mL , indicating good absorption and distribution.

Result of Action

The molecular and cellular effects of 2-(1,3-Thiazol-2-yl)morpholine’s action are primarily related to its inhibition of phosphoinositide 3-kinase and the subsequent disruption of the PI3K/AKT/mTOR pathway . This can lead to a decrease in cell proliferation and survival, potentially making the compound useful in the treatment of conditions characterized by excessive cell growth, such as cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(1,3-Thiazol-2-yl)morpholine. For instance, the pH of the environment can affect the compound’s stability and solubility, potentially influencing its bioavailability . Additionally, the presence of other substances, such as proteins or other drugs, can also affect the compound’s action and efficacy .

属性

IUPAC Name |

2-(1,3-thiazol-2-yl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-3-10-6(5-8-1)7-9-2-4-11-7/h2,4,6,8H,1,3,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGMYPGSDOAQHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=NC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1211526-76-9 |

Source

|

| Record name | 1211526-76-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

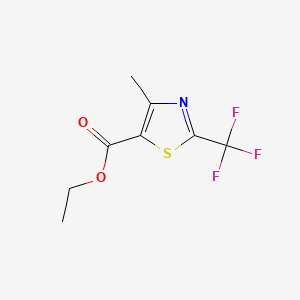

![2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B577916.png)